

Addressing off-target effects of Fluorizoline in experiments

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Technical Support Center: Fluorizoline

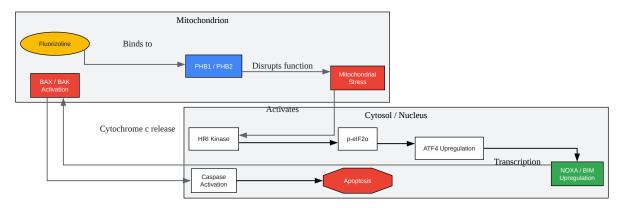
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using **Fluorizoline**. It focuses on identifying and mitigating potential off-target effects to ensure data integrity.

Frequently Asked Questions (FAQs) Q1: What is the established on-target mechanism of action for Fluorizoline?

Fluorizoline is a synthetic, pro-apoptotic small molecule.[1] Its primary on-target mechanism involves selectively binding to Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2), which are scaffold proteins located in the inner mitochondrial membrane.[2][3] This interaction disrupts mitochondrial function, leading to mitochondrial stress.[4]

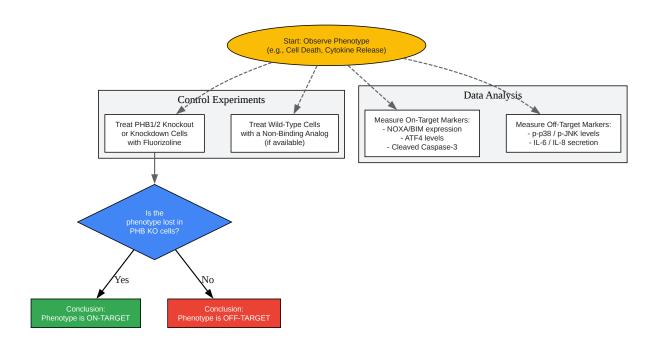
This stress activates the Integrated Stress Response (ISR), primarily through the eIF2 α kinase HRI.[4] Activation of the ISR leads to the upregulation of transcription factors ATF3 and ATF4, which in turn increase the expression of the pro-apoptotic BH3-only proteins NOXA and, in some cellular contexts, BIM. NOXA and BIM are critical for initiating the intrinsic, BAX/BAK-dependent mitochondrial apoptotic pathway, culminating in caspase activation and programmed cell death. This entire process is independent of p53 status.





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References

• 1. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prohibitin-Binding Compound Fluorizoline Activates the Integrated Stress Response through the eIF2α Kinase HRI PMC [pmc.ncbi.nlm.nih.gov]
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